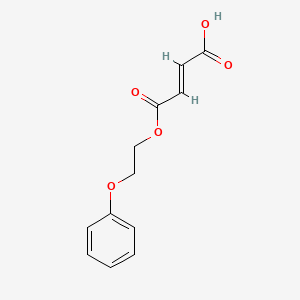

2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester

Description

IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (Z)-2-butenedioic acid hydrogen 1-(2-phenoxyethyl) ester , which systematically describes its molecular framework. The nomenclature follows these conventions:

- 2-butenedioic acid : Indicates a four-carbon dicarboxylic acid with a double bond between carbons 2 and 3.

- (2Z) : Specifies the cis (Zusammen) configuration of the double bond, ensuring the higher-priority groups (carboxylic acid and ester moieties) reside on the same side.

- 1-(2-phenoxyethyl) ester : Denotes the esterification of one carboxylic acid group with 2-phenoxyethanol, where the phenoxy group attaches to the ethyl chain’s second carbon.

The CAS Registry Number 46841-90-1 uniquely identifies this compound in chemical databases, enabling precise tracking across regulatory, commercial, and research contexts. This identifier is critical for distinguishing it from stereoisomers or structurally similar derivatives, such as di(phenoxyethyl) maleate (CAS 10534-77-7), which contains two phenoxyethyl groups esterified to maleic acid.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₂H₁₂O₅ (molecular weight: 236.22 g/mol) encapsulates the compound’s elemental composition. Key structural features include:

- A maleate backbone with a cis-configured double bond ($$Z$$-configuration), as evidenced by the SMILES string

C1=CC=C(C=C1)OCCOC(=O)\C=C\C(=O)O. - An ester linkage at the C1 position of maleic acid, formed via condensation with 2-phenoxyethanol.

- A phenoxy group attached to the ethyl chain, introducing aromatic character and influencing solubility and reactivity.

The stereochemical integrity of the double bond is critical for the compound’s physicochemical properties. Computational models predict a planar geometry around the double bond, with a density of 1.259 g/cm³ and boiling point of 428.98°C under standard conditions. The InChIKey RUGDBESIUZOJPC-VOTSOKGWSA-N further confirms the (2Z) configuration, distinguishing it from the trans (E) isomer.

Comparative Analysis of Synonymous Chemical Designations

This compound is referenced under multiple aliases in scientific literature and commercial catalogs, necessitating careful disambiguation:

The term “mono(phenoxyethyl) maleate” is widely used in industrial contexts, emphasizing the maleate backbone and single esterification site. In contrast, “(E)-4-keto-4-[2-(phenoxy)ethoxy]but-2-enoic acid” employs deprecated locants but retains utility in older patents or regulatory documents. Researchers must correlate these synonyms with structural descriptors to avoid confusion with diesters like di(phenoxyethyl) maleate (C₂₀H₂₀O₆, CAS 10534-77-7), which exhibits distinct reactivity and applications.

Properties

CAS No. |

46841-90-1 |

|---|---|

Molecular Formula |

C12H12O5 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(E)-4-oxo-4-(2-phenoxyethoxy)but-2-enoic acid |

InChI |

InChI=1S/C12H12O5/c13-11(14)6-7-12(15)17-9-8-16-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)/b7-6+ |

InChI Key |

RUGDBESIUZOJPC-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OCCOC(=O)/C=C/C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Maleic Acid with 2-Phenoxyethanol

Method Description:

The classical approach involves the direct esterification of maleic acid with 2-phenoxyethanol under acid catalysis. This reaction typically uses a strong acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins to promote the formation of the ester bond.

- Molar ratio of maleic acid to 2-phenoxyethanol is controlled to favor monoester formation (usually 1:1 or slight excess of alcohol).

- Removal of water formed during esterification by azeotropic distillation or use of molecular sieves to drive equilibrium toward ester formation.

- Temperature range: 80–140 °C depending on catalyst and solvent system.

- Reaction time: Several hours (4–12 h) to achieve high conversion.

- Straightforward and cost-effective.

- Uses readily available starting materials.

- Risk of forming diester by over-esterification.

- Requires careful control of stoichiometry and reaction time.

Use of Maleic Anhydride as Starting Material

Method Description:

Maleic anhydride reacts with 2-phenoxyethanol to form the monoester via ring-opening esterification. This method is often preferred due to the higher reactivity of the anhydride compared to the acid.

- Maleic anhydride and 2-phenoxyethanol are mixed in equimolar amounts.

- Reaction is typically carried out at room temperature to 80 °C.

- Solvent-free or in inert solvents such as toluene or ethyl acetate.

- The reaction proceeds via nucleophilic attack of the alcohol on the anhydride ring, yielding the monoester and regenerating a free carboxylic acid group.

- Higher selectivity for monoester formation.

- Milder reaction conditions and shorter reaction times.

- Easier purification due to fewer side products.

- Maleic anhydride is more expensive and less stable than maleic acid.

- Requires handling precautions due to anhydride reactivity.

Catalytic Transesterification

Method Description:

Transesterification involves reacting a maleic acid ester (such as dimethyl maleate) with 2-phenoxyethanol in the presence of a catalyst to exchange the ester group.

- Catalyst: Acidic or basic catalysts such as titanium alkoxides, zinc acetate, or organotin compounds.

- Temperature: 100–180 °C under reduced pressure to remove volatile byproducts (e.g., methanol).

- Molar ratio: Excess 2-phenoxyethanol to drive reaction forward.

- Allows use of stable ester precursors.

- Can be more selective with proper catalyst choice.

- Requires catalyst removal and purification steps.

- Higher temperatures may cause side reactions.

Enzymatic Esterification

Method Description:

Lipase-catalyzed esterification of maleic acid with 2-phenoxyethanol under mild conditions.

- Use of immobilized lipase enzymes (e.g., Candida antarctica lipase B).

- Solvent: Organic solvents like tert-butanol or solvent-free systems.

- Temperature: 30–60 °C.

- Reaction time: 24–72 hours.

- High regioselectivity and mild conditions.

- Environmentally friendly and fewer side products.

- Longer reaction times.

- Higher cost due to enzyme use.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Conditions | Temperature (°C) | Reaction Time (h) | Selectivity for Monoester | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Direct Esterification | Maleic acid + 2-phenoxyethanol | Acid catalyst (H2SO4, p-TsOH) | 80–140 | 4–12 | Moderate | Simple, cost-effective | Risk of diester formation |

| Anhydride Ring-Opening | Maleic anhydride + 2-phenoxyethanol | None or mild acid catalyst | 25–80 | 1–6 | High | High selectivity, mild conditions | Maleic anhydride cost and handling |

| Transesterification | Dimethyl maleate + 2-phenoxyethanol | Acid/base catalyst (Ti, Zn, Sn) | 100–180 | 3–8 | Moderate to high | Uses stable esters | Catalyst removal, side reactions |

| Enzymatic Esterification | Maleic acid + 2-phenoxyethanol | Lipase enzyme | 30–60 | 24–72 | Very high | Mild, green chemistry | Long reaction time, enzyme cost |

Research Findings and Optimization Notes

- Stoichiometric Control: Maintaining a 1:1 molar ratio of maleic acid or anhydride to 2-phenoxyethanol is critical to maximize monoester yield and minimize diester formation. Excess alcohol favors monoester formation by shifting equilibrium.

- Water Removal: In direct esterification, continuous removal of water (by azeotropic distillation or molecular sieves) significantly improves yield and purity.

- Catalyst Choice: Acid catalysts such as p-toluenesulfonic acid provide good activity with minimal side reactions. Enzymatic catalysts offer superior selectivity but require longer times.

- Temperature Effects: Higher temperatures accelerate reaction but increase risk of side reactions such as isomerization of the cis double bond or polymerization.

- Purification: Monoester products are typically purified by vacuum distillation or recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures).

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The ester is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 2-phenoxyethanol and 2-butenedioic acid, which can then participate in further biochemical reactions. The double bond in the (Z)-configuration also plays a role in its reactivity and interaction with enzymes and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s monoester and phenoxyethyl group differentiate it from other maleic acid derivatives. Below is a comparative analysis with structurally related compounds:

*Estimated based on structural analogs.

Key Observations:

Ester Type: Diesters (e.g., DEHM) exhibit higher hydrophobicity (LogP ~7.8) and are used as plasticizers. Monoesters (target compound, hydroxyethyl derivatives) have lower LogP and are more reactive due to the free carboxylic acid group.

Hydroxyethyl/Methoxyethyl Groups: Increase hydrophilicity, making these derivatives suitable for aqueous formulations .

Ionic Derivatives : Sodium salts (e.g., ) improve solubility for industrial or pharmaceutical uses.

Physicochemical Properties and Reactivity

- Solubility: The phenoxyethyl group likely reduces water solubility compared to hydroxyethyl analogs but enhances compatibility with organic solvents.

- Reactivity : The α,β-unsaturated ester can undergo Michael additions or Diels-Alder reactions, useful in polymer crosslinking .

Biological Activity

2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester, also known as phenoxyethyl maleate, is an ester derivative of maleic acid. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique biological activities and potential applications. This article delves into the biological activity of this compound, examining its pharmacological properties, toxicological data, and relevant case studies.

1. Antimicrobial Activity

Research has indicated that esters of maleic acid exhibit significant antimicrobial properties. A study demonstrated that 2-butenedioic acid esters possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Antioxidant Properties

The antioxidant activity of 2-butenedioic acid esters has been evaluated through various assays. In vitro studies showed that these compounds can scavenge free radicals effectively, suggesting potential protective effects against oxidative stress-related diseases. The ability to donate hydrogen atoms and stabilize free radicals contributes to their antioxidant capacity.

3. Cytotoxic Effects

In vitro cytotoxicity assays have revealed that this compound exhibits selective cytotoxicity towards cancer cell lines. For instance, studies on human breast cancer cells (MCF-7) indicated that the compound induces apoptosis through the activation of caspase pathways. This suggests a potential role in cancer therapy as a chemotherapeutic agent.

Acute Toxicity

Toxicological assessments have provided insights into the safety profile of this compound. The median lethal dose (LD50) in animal models has been determined to be approximately 1200 mg/kg for mice and 3160 mg/kg for rats, indicating moderate toxicity levels .

Chronic Effects

Long-term exposure studies have shown that repeated administration at high doses can lead to adverse effects such as renal damage and reproductive toxicity in laboratory animals. Specifically, increased kidney weights and signs of nephropathy were observed in male rats subjected to prolonged exposure .

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial efficacy against E. coli.

- Method: In vitro disk diffusion method.

- Results: The compound showed a zone of inhibition measuring 15 mm at a concentration of 100 µg/mL.

- Conclusion: Demonstrates potential as a natural preservative in food products.

-

Case Study on Cytotoxicity

- Objective: To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Method: MTT assay was utilized to measure cell viability.

- Results: A significant reduction in cell viability was observed at concentrations above 50 µM.

- Conclusion: Suggests further investigation into its use as a chemotherapeutic agent.

Data Summary Table

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Butenedioic acid (2Z)-, mono(2-phenoxyethyl) ester, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves esterification of maleic anhydride with 2-phenoxyethanol under acidic catalysis. To optimize yield:

- Use anhydrous conditions to minimize hydrolysis of the maleic anhydride.

- Monitor reaction progress via FT-IR for disappearance of the anhydride carbonyl peak (~1850 cm⁻¹) .

- Adjust stoichiometry (e.g., 1:1.2 molar ratio of maleic anhydride to 2-phenoxyethanol) to account for side reactions.

- Purify via fractional distillation under reduced pressure (boiling point ~250°C at 760 mmHg, extrapolated from similar esters) .

Q. Q2. How can the stereochemical purity of the (2Z)-isomer be verified post-synthesis?

Methodological Answer:

- Employ ¹H-NMR : The coupling constant (J) between the two olefinic protons in the (2Z)-isomer is typically <5 Hz, distinguishing it from the (2E)-isomer (J >12 Hz) .

- Use polarimetry or chiral HPLC if enantiomeric impurities are suspected, though the compound itself is not chiral.

- Cross-validate with gas chromatography-mass spectrometry (GC-MS) using retention indices from NIST databases .

Advanced Research Questions

Q. Q3. What experimental strategies are effective for studying the compound’s hydrolytic stability under physiological conditions?

Methodological Answer:

Q. Q4. How can this compound’s potential as a monomer in biodegradable polymers be evaluated?

Methodological Answer:

- Conduct ring-opening polymerization (ROP) studies with initiators like tin(II) octoate. Characterize polymers using:

- Gel permeation chromatography (GPC) for molecular weight distribution.

- Differential scanning calorimetry (DSC) to determine glass transition temperature (Tₑ).

- Assess biodegradability via enzymatic hydrolysis (e.g., lipase) or soil burial tests, quantifying mass loss over 30–90 days .

Q. Q5. What analytical approaches resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Cross-reference NIST Chemistry WebBook data (IR, NMR, MS) with experimental results .

- Validate discrepancies using high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₂H₁₂O₅) and rule out impurities .

- Collaborate with computational chemists to simulate spectra (e.g., DFT for NMR chemical shifts) and identify systematic errors in prior studies .

Data Interpretation & Experimental Design

Q. Q6. How should researchers design assays to investigate this compound’s interaction with steroid receptors?

Methodological Answer:

- Use competitive binding assays with radiolabeled ligands (e.g., ³H-estradiol for estrogen receptors).

- Pair with luciferase reporter gene assays in HEK293 cells transfected with receptor plasmids to measure transcriptional activity .

- Analyze dose-response curves (IC₅₀ values) and compare with known antagonists (e.g., DEHF or DOF) to contextualize potency .

Q. Q7. What precautions are critical when handling this compound in aqueous environments?

Methodological Answer:

- Avoid prolonged exposure to light or heat to prevent isomerization to the (2E)-form.

- Store under inert gas (argon or nitrogen) in amber vials at –20°C .

- Use solid-phase extraction (SPE) during aqueous workups to minimize ester hydrolysis .

Contradictory Data Resolution

Q. Q8. How to address conflicting reports on the compound’s solubility in polar solvents?

Methodological Answer:

- Re-evaluate solubility via cloud-point titration in ethanol/water mixtures.

- Characterize solvated forms using dynamic light scattering (DLS) to detect micelle formation at critical concentrations .

- Publish detailed protocols for solvent purity (e.g., <50 ppm water for DMSO) to standardize future studies .

Advanced Applications

Q. Q9. Can this compound serve as a crosslinker in stimuli-responsive hydrogels?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.